![molecular formula C21H26IN5O B2398795 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone CAS No. 898406-61-6](/img/structure/B2398795.png)
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone
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Description
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone, also known as AZP, is a novel compound that has been synthesized for scientific research purposes.
Scientific Research Applications
Anti-Tubercular Activity
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a major global health concern, and the development of effective drugs is crucial. In a study, novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .
Antifungal Properties
While the primary focus has been on anti-tubercular activity, there’s evidence suggesting that (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone may have antifungal properties. Specifically, related compounds in the same chemical family have been explored for their efficacy against fungal strains. Further research is needed to fully understand its potential in this area .
Molecular Interactions
Docking studies have revealed interesting molecular interactions of derivatized conjugates of this compound. These interactions provide insights into its suitability for further development. Understanding how it interacts with biological targets can guide drug design and optimization .
Crystallography
Single crystals were developed for certain derivatives of this compound, including 6d, 6f, and 6n. Crystallography studies help elucidate the three-dimensional arrangement of atoms, aiding in the understanding of its structure and potential binding sites .
Mechanism of Action
Research continues to explore the precise mechanism by which this compound exerts its anti-tubercular effects. Investigating its impact on bacterial pathways and cellular processes is essential for drug development .
Combination Therapy
Given the rise of drug-resistant TB strains, combination therapy is crucial. Researchers are investigating whether (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone could enhance the efficacy of existing TB drugs when used in combination. Synergistic effects may improve treatment outcomes .
properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26IN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUKLYUUJTCAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26IN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone |
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